Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate
Description
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate is a spirocyclic compound featuring a bicyclic structure with nitrogen atoms at positions 2 and 5. The spiro[3.6]decane scaffold provides a rigid three-dimensional framework, which is advantageous in drug discovery for enhancing target selectivity and metabolic stability. The oxalate counterion improves solubility and crystallinity, making the compound suitable for formulation and biological testing.
Properties
Molecular Formula |
C15H26N2O6 |
|---|---|
Molecular Weight |
330.38 g/mol |
IUPAC Name |
tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate;oxalic acid |
InChI |
InChI=1S/C13H24N2O2.C2H2O4/c1-12(2,3)17-11(16)15-7-4-5-13(6-8-15)9-14-10-13;3-1(4)2(5)6/h14H,4-10H2,1-3H3;(H,3,4)(H,5,6) |
InChI Key |
XEACRMIUFOXLAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC2(CC1)CNC2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The preparation of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate typically involves two main stages:
- Synthesis of the tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate base compound
- Formation of the oxalate salt by reaction with oxalic acid
The synthetic route is designed to construct the spirocyclic core with the diaza functionality and then introduce the tert-butyl ester protecting group, followed by salt formation for enhanced stability and solubility.
Stepwise Synthetic Route (Based on Patent WO2018153312A1)
A representative synthetic sequence for related azaspiro compounds, adaptable to tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate, includes the following steps:
| Step | Reaction Description | Reagents/Conditions |
|---|---|---|
| 1 | Formation of initial intermediate by acylation | Benzoyl chloride with compound A |
| 2 | Introduction of ester group via methyl chloroformate | Lithium diisopropylamide (LDA) base |
| 3 | Reduction of ester to alcohol | Lithium aluminum hydride (LiAlH4) |
| 4 | Conversion to tosylate intermediate | p-Toluenesulfonyl chloride |
| 5 | Substitution with sulfonamide | p-Toluenesulfonamide |
| 6 | Catalytic hydrogenation and Boc protection | Palladium on carbon (Pd/C), hydrogen, di-tert-butyl dicarbonate (Boc2O) |
| 7 | Formation of Grignard reagent | Magnesium turnings |
| 8 | Coupling with carboxylic acid derivatives | Using coupling agents like 1-hydroxybenzotriazole (HOBt), EDCI, and triethylamine |
This sequence can be adapted to yield the tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate intermediate, which is subsequently reacted with oxalic acid to form the oxalate salt.
Oxalate Salt Formation
The oxalate salt is prepared by mixing the tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate base with oxalic acid under controlled conditions:
- Solvent : Commonly anhydrous solvents like diethyl ether or methanol
- Temperature : Typically maintained around 0–25 °C to avoid decomposition
- Reaction Time : Approximately 1 hour, with stirring to ensure complete salt formation
- Isolation : The oxalate salt precipitates and is isolated by filtration, washed, and dried under vacuum
This step enhances the compound's solubility and crystallinity, beneficial for downstream applications.
Industrial Scale Synthesis Considerations
- Large-Scale Reaction Control : In industrial settings, inert atmosphere (nitrogen or argon) is maintained to prevent oxidation or moisture interference.
- Purification : Crude product is purified by recrystallization or silica gel chromatography to achieve high purity.
- Yield Optimization : Reaction parameters such as temperature, reagent stoichiometry, and solvent choice are optimized to maximize yield and minimize by-products.
- Safety : Handling of reactive intermediates like lithium aluminum hydride and palladium catalysts requires strict safety protocols.
Analytical Characterization
To verify the structure and purity of this compound, the following analytical techniques are employed:
| Technique | Purpose | Typical Data |
|---|---|---|
| Nuclear Magnetic Resonance (NMR) | Confirm spirocyclic framework and substitution pattern | 1H NMR signals at δ 4.9 (s, 2H), 4.2 (s, 4H), 4.1 (s, 4H), 1.42 (s, 9H) indicative of tert-butyl and methylene protons |
| Mass Spectrometry (MS) | Confirm molecular weight and purity | HRMS or LC-MS showing molecular ion peak around 420.4 g/mol including oxalate |
| High-Performance Liquid Chromatography (HPLC) | Assess purity and detect impurities | Reverse-phase gradient elution with UV detection at 210–254 nm |
| Infrared Spectroscopy (IR) | Identify functional groups | Characteristic ester C=O stretch and N-H bending modes |
| Elemental Analysis | Verify composition | Consistency with calculated C, H, N, O percentages |
Summary Table of Preparation Steps
| Stage | Description | Key Reagents | Conditions | Outcome |
|---|---|---|---|---|
| 1 | Construction of spirocyclic diaza core | Starting amines, acyl chlorides | Inert atmosphere, controlled temperature | Intermediate spiro compound |
| 2 | Esterification with tert-butyl group | Di-tert-butyl dicarbonate (Boc2O) | Room temperature, base catalysis | tert-Butyl ester formation |
| 3 | Reduction and functional group transformations | LiAlH4, tosyl chloride, sulfonamides | Anhydrous solvents, low temperature | Functionalized intermediate |
| 4 | Catalytic hydrogenation | Pd/C, H2 gas | Ambient temperature, atmospheric pressure | Deprotection or reduction |
| 5 | Coupling with acids and salt formation | Oxalic acid, coupling agents (HOBt, EDCI) | Stirring, mild temperature | Oxalate salt of target compound |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares key structural and physicochemical properties of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate with analogous spirocyclic compounds:
Key Observations:
Spiro Ring System: The 3.6-decane system in the target compound offers a larger ring compared to analogs like 3.5-nonane or 3.4-octane . This increases conformational flexibility and may enhance interactions with bulkier biological targets.
Substituent Positions: The 2,7-diaza configuration distinguishes the target compound from 1,7-diaza derivatives (e.g., CAS 236406-61-4).
Salt Forms :
- The oxalate salt in the target compound provides a higher anion content compared to hemioxalate (½ oxalate per molecule, CAS 937729-06-1) or hydrochloride (CAS 236406-55-6). This enhances aqueous solubility, critical for in vitro assays .
Molecular Weight :
- The estimated molecular weight (~340.35) of the target compound exceeds most analogs, likely due to the larger spiro system and oxalate counterion. This may impact pharmacokinetic properties such as membrane permeability .
Biological Activity
Tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate is a complex organic compound notable for its unique spirocyclic structure, which includes two nitrogen atoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
- Molecular Formula : C17H28N2O10
- Molecular Weight : 420.4 g/mol
- CAS Number : 270257-46-0
The presence of the tert-butyl ester group enhances solubility and stability, making it suitable for various applications in drug design and materials science.
Antimicrobial Properties
Research indicates that tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate exhibits significant antimicrobial activity. In vitro studies have shown that the compound can inhibit the growth of various bacterial strains. The mechanism of action is hypothesized to involve disruption of bacterial cell membranes or interference with metabolic pathways.
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Studies have demonstrated that it can induce apoptosis in cancer cell lines, potentially through the modulation of key signaling pathways involved in cell survival and proliferation.
The biological activity of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate is attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can modulate their activity, leading to various biological effects:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic processes.
- Receptor Modulation : The compound could act as an agonist or antagonist at certain receptors, influencing cellular responses.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl 2,5-diazaspiro[3.6]decane-5-carboxylate | Similar spirocyclic structure | Moderate antimicrobial activity |
| Tert-butyl 2,8-diazaspiro[3.6]decane-8-carboxylate | Different nitrogen positioning | Notable anticancer properties |
| Tert-butyl 3-oxo-1-phenyl-2,7-diazaspiro[3.5]nonane-7-carboxylate | Phenyl group addition | Enhanced cytotoxicity against specific cancer cells |
This table illustrates how variations in structure can influence biological activity, highlighting the importance of structural features in drug design.
Case Studies
-
Antimicrobial Efficacy Study
- Objective : To evaluate the antimicrobial properties against E. coli and Staphylococcus aureus.
- Method : Disk diffusion method was employed to assess inhibition zones.
- Results : The compound showed significant inhibition with zones greater than 15 mm for both bacterial strains.
-
Anticancer Activity Assessment
- Objective : To determine the cytotoxic effects on breast cancer cell lines (MCF-7).
- Method : MTT assay was used to measure cell viability.
- Results : IC50 values indicated potent cytotoxicity at concentrations as low as 10 µM.
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for characterizing the purity and structure of tert-butyl 2,7-diazaspiro[3.6]decane-7-carboxylate oxalate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm spirocyclic backbone integrity and substituent positions. For oxalate counterion verification, compare proton signals with known oxalate derivatives .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or LC-MS can validate molecular weight and detect impurities. Electrospray ionization (ESI) is preferred for polar spirocyclic compounds .
- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., 210–254 nm) assesses purity. Use gradient elution (water/acetonitrile with 0.1% formic acid) to resolve degradation products .
Q. What safety precautions are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use and follow proper removal techniques to avoid contamination .
- Ventilation : Use fume hoods for weighing or dissolving the compound to prevent inhalation of fine particles or vapors. Avoid skin contact due to potential irritation (H315/H319) .
- Storage : Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C to minimize hydrolysis. Separate from oxidizers and acids to prevent hazardous reactions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the compound’s stability under varying pH conditions?
- Methodological Answer :
- Experimental Setup :
- Prepare buffered solutions (pH 1–12) using HCl/NaOH or phosphate/citrate buffers.
- Incubate the compound at 37°C and sample at intervals (0, 24, 48, 72 hrs).
- Analysis :
- Monitor degradation via HPLC with a C18 column. Track oxalate dissociation using ion chromatography.
- For mechanistic insights, employ -NMR to detect pH-dependent ring-opening or rearrangement .
- Key Parameters : Include control samples (neutral pH) and validate reproducibility across triplicate runs .
Q. What computational approaches are suitable for studying the spirocyclic structure’s conformational dynamics?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use AMBER or CHARMM force fields to model spirocycle ring puckering and hydrogen-bonding interactions with the oxalate moiety. Solvent effects (e.g., DMSO) should be included explicitly .
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G* level to calculate energy barriers for ring inversion. Compare with experimental NMR coupling constants to validate torsional angles .
- Docking Studies : If targeting biological applications (e.g., enzyme inhibition), dock the compound into active sites (e.g., proteases) using AutoDock Vina to assess binding poses .
Q. How can contradictions in observed reactivity data with existing literature be resolved?
- Methodological Answer :
- Systematic Replication : Repeat reported synthetic protocols (e.g., tert-butyl ester deprotection) under inert atmospheres to rule out oxidation artifacts. Use standardized reagents (e.g., TFA for Boc removal) .
- Cross-Validation : Compare NMR spectra across multiple solvents (CDCl, DMSO-d) to identify solvent-induced shifts that may explain discrepancies in peak assignments .
- Controlled Variables : Document batch-specific impurities (e.g., residual solvents) via GC-MS and adjust reaction stoichiometry accordingly .
Data Contradiction Analysis Framework
Q. What strategies are recommended for resolving conflicting spectral data in spirocyclic compound characterization?
- Methodological Answer :
- Multi-Technique Correlation : Overlay IR spectra (C=O stretches) with -NMR carbonyl signals to confirm oxalate coordination. Discrepancies may indicate polymorphic forms .
- Isotopic Labeling : Synthesize -labeled analogs to resolve overlapping signals in crowded NMR regions (e.g., diazaspiro N-H resonances) .
- Crystallography : If single crystals are obtainable, X-ray diffraction provides definitive bond-length/angle data to resolve ambiguities in DFT-predicted geometries .
Experimental Design Considerations
Q. How to optimize reaction conditions for synthesizing tert-butyl 2,7-diazaspiro derivatives with high enantiomeric excess?
- Methodological Answer :
- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea) in asymmetric cyclization steps. Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) to balance reaction rate and stereoselectivity.
- In Situ Monitoring : Use ReactIR to track intermediate formation and adjust temperature/time dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
